1-苯基-1H-1,2,4-三唑-5-甲醛

描述

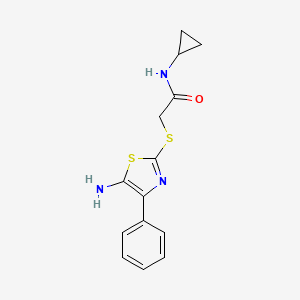

“1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is a heterocyclic compound . It is a useful synthetic intermediate which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety .

Synthesis Analysis

The synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde involves several steps. For instance, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .

Molecular Structure Analysis

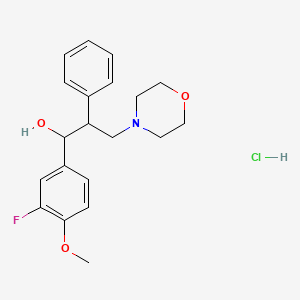

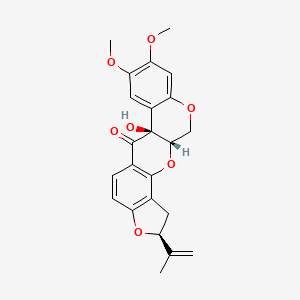

The molecular structure of “1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is represented by the empirical formula C9H7N3O . The molecular weight of the compound is 173.17 .

Chemical Reactions Analysis

1,2,3-Triazole-4-carbaldehydes are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They have been prepared as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .

Physical And Chemical Properties Analysis

The physical form of “1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is solid . The SMILES string representation of the compound is O=Cc1cn(nn1)-c2ccccc2 .

科学研究应用

1-苯基-1H-1,2,4-三唑-5-甲醛:科学研究应用的综合分析

抗菌活性: 该化合物已被研究用于其在抗菌治疗中的潜在用途。 类似的三唑衍生物已显示出对各种细菌和真菌病原体的有效性,表明 1-苯基-1H-1,2,4-三唑-5-甲醛也可以用于探索这些特性 .

抗增殖作用: 对相关 1,2,3-三唑的研究已经确定了对人急性髓性白血病 (AML) 细胞的显着抗增殖作用。 这表明 1-苯基-1H-1,2,4-三唑-5-甲醛也可能具有抗增殖特性,这在癌症研究中可能是有益的 .

新型化合物的合成: 1-苯基-1H-1,2,4-三唑-5-甲醛的结构使其成为合成具有潜在治疗应用的新型化合物的合适候选者。 它的醛基可以与各种亲核试剂反应,产生多种产品 .

抗氧化活性: 三唑衍生物与抗氧化活性有关。 1-苯基-1H-1,2,4-三唑-5-甲醛中苯基的存在可能会增强这种特性,使其成为研究氧化应激相关疾病的候选者 .

核磁共振波谱研究: 该化合物在核磁共振波谱中的独特化学位移可以提供对其结构和反应性的宝贵见解。 这些信息对于研究人员开发新药或研究该化合物与生物分子的相互作用至关重要 .

安全和危害

作用机制

Target of Action

1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a triazole compound . Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The excited-state proton transfer and the subsequent transformation between the enol and keto forms could potentially affect various biochemical pathways .

Result of Action

It is known that the excited-state proton transfer involved in the compound’s action could be partially responsible for the decrease in fluorescence emission .

Action Environment

This compound, like other triazole compounds, holds promise in various fields due to its unique properties .

生化分析

Cellular Effects

Related 1,2,3-triazole derivatives have been synthesized as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents

Molecular Mechanism

1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction . This suggests that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

2-phenyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWKXRQFTTWFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545271 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111340-51-3 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Morpholine-4-carbonyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B1650015.png)

![3-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B1650017.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-N~1~-isopropylbenzamide](/img/structure/B1650019.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B1650022.png)

![3-Ethyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1650031.png)